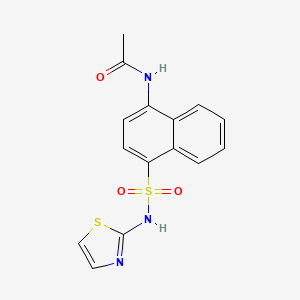
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is a complex organic compound that features both naphthalene and thiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Sulfonation: Aminonaphthalene is sulfonated to produce 4-amino-1-naphthalenesulfonic acid.
Acetylation: The amino group is acetylated to form 4-acetylamino-1-naphthalenesulfonic acid.
Thiazole Formation: The final step involves the reaction of 4-acetylamino-1-naphthalenesulfonic acid with thiazol-2-ylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for sulfonic acid group substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole moieties.
Uniqueness
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is unique due to its combined naphthalene and thiazole structures, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H13N3O3S2 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
N-[4-(1,3-thiazol-2-ylsulfamoyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-10(19)17-13-6-7-14(12-5-3-2-4-11(12)13)23(20,21)18-15-16-8-9-22-15/h2-9H,1H3,(H,16,18)(H,17,19) |
InChIキー |
WBGZPVBYQRQIKD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














